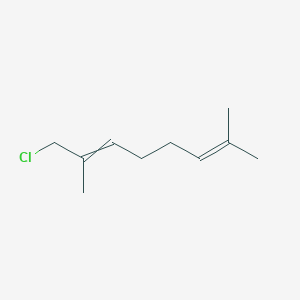
1-Chloro-2,7-dimethylocta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C10H17Cl It is a chlorinated derivative of a diene, characterized by the presence of a chlorine atom and two methyl groups attached to an octadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,7-dimethylocta-2,6-diene can be synthesized through several methods. One common approach involves the chlorination of 2,7-dimethylocta-2,6-diene using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-Chloro-2,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 2,7-dimethylocta-2,6-diene derivatives with different functional groups.
Oxidation: Formation of 2,7-dimethylocta-2,6-diene-1-ol or 2,7-dimethylocta-2,6-dienone.
Reduction: Formation of 2,7-dimethyloctane or 2,7-dimethyloctene.
科学的研究の応用
1-Chloro-2,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-chloro-2,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diene structure allows for potential interactions with enzymes and other biological molecules, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A diol derivative with hydroxyl groups instead of chlorine.
1-Bromo-3,7-dimethylocta-2,6-diene: A brominated analog with similar reactivity.
Uniqueness
1-Chloro-2,7-dimethylocta-2,6-diene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where chlorinated compounds are preferred .
特性
CAS番号 |
52290-13-8 |
|---|---|
分子式 |
C10H17Cl |
分子量 |
172.69 g/mol |
IUPAC名 |
1-chloro-2,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-9(2)6-4-5-7-10(3)8-11/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
RIHQCRIZVARYPK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC=C(C)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


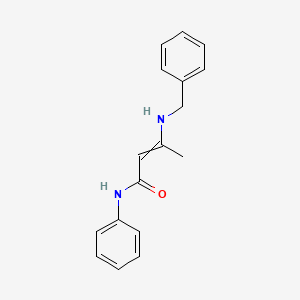
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
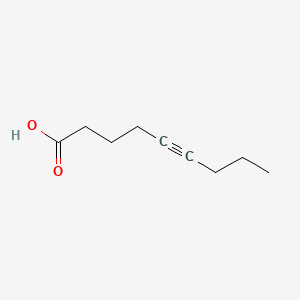
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
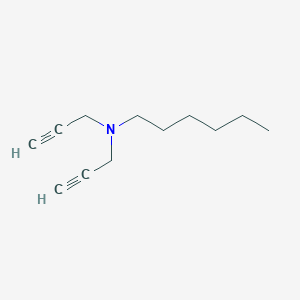

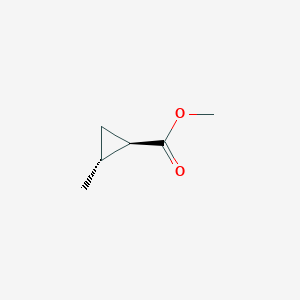
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
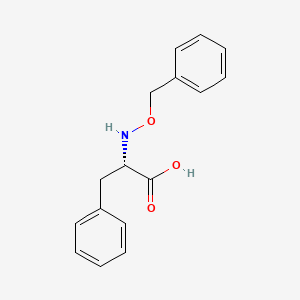
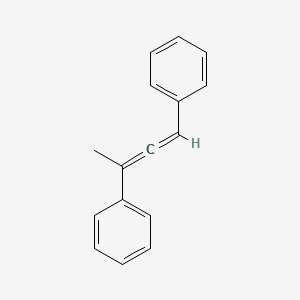
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
